molecular formula C29H27N2O10P B6291959 4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 154634-04-5

4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B6291959
CAS No.: 154634-04-5
M. Wt: 594.5 g/mol
InChI Key: STULDTCHQXVRIX-UEUXDIAVSA-N
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Description

This compound is a carbapenem-derived intermediate with a complex bicyclic β-lactam core, critical for its antibacterial activity. The structure includes:

  • A 1-azabicyclo[3.2.0]hept-2-ene backbone with stereochemical configurations (4R,5S,6S) .
  • A 4-nitrobenzyl ester at the C2 position, serving as a protective group for the carboxylic acid during synthesis .
  • A diphenoxyphosphoryloxy substituent at C3, which may act as a leaving group or stabilize intermediates during β-lactam ring activation .
  • A (R)-1-hydroxyethyl group at C6, a hallmark of carbapenems that enhances resistance to β-lactamases .

Its CAS number is 90776-59-3, and it is frequently used in the synthesis of meropenem, a broad-spectrum antibiotic .

Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-UEUXDIAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on the available literature.

Chemical Structure and Properties

This compound belongs to a class of bicyclic compounds that exhibit diverse biological activities. Its structure incorporates a nitrobenzyl moiety and a diphenoxyphosphoryl group, which are crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate nicotinic acetylcholine receptors (nAChRs). Studies have indicated that compounds with similar structures can act as ligands for nAChRs, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuroprotective Effects

Research has shown that compounds targeting nAChRs can enhance neuronal survival and function. For instance, the modulation of nAChRs has been linked to improved cognitive function and neuroprotection in models of neurodegeneration .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar nitrobenzyl compounds under varying oxygen conditions. One study demonstrated selective cytotoxicity towards hypoxic cells, suggesting that these compounds could serve as prodrugs releasing active cytotoxins in low oxygen environments . This property may be beneficial in targeting tumor cells that thrive in hypoxic conditions.

Case Studies

  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds with similar nAChR activity have shown promise in reversing cognitive deficits and promoting neurogenesis . These findings support the potential use of 4-Nitrobenzyl derivatives in treating such conditions.
  • Cancer Research : The hypoxia-selective activity observed in nitrobenzyl mustard quaternary salts indicates that derivatives can be utilized in cancer therapies, particularly for tumors characterized by hypoxic microenvironments .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Neuroprotective EffectsEnhances neuronal survival; potential treatment for neurodegenerative diseases
CytotoxicitySelectively toxic to hypoxic cells; potential use in cancer therapy
Modulation of nAChRsInfluences neurotransmission; possible cognitive enhancement

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound lies in its potential as an antibacterial agent. Research indicates that derivatives of azabicyclo compounds exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The diphenoxyphosphoryl group enhances the bioactivity of the compound, making it a candidate for further development in antibiotic therapies.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar azabicyclo compounds showed efficacy against Staphylococcus aureus, suggesting that 4-Nitrobenzyl derivatives could be effective against multi-drug resistant bacteria .

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.

Application Insight: In synthetic organic chemistry, intermediates like this compound are crucial for producing active pharmaceutical ingredients (APIs). The ability to modify the diphenoxyphosphoryl moiety can lead to derivatives with improved pharmacokinetic properties .

Enzyme Inhibition

Research has indicated that compounds containing phosphonate groups can act as enzyme inhibitors. The specific structural features of 4-Nitrobenzyl make it a suitable candidate for studying enzyme inhibition mechanisms.

Example: Studies have shown that phosphonate esters can inhibit enzymes involved in bacterial cell wall synthesis, providing a pathway for developing new antibacterial agents .

Toxicological Studies

Understanding the safety profile of 4-Nitrobenzyl is crucial for its application in pharmaceuticals. Preliminary toxicological assessments indicate that while some derivatives exhibit low toxicity, further studies are needed to evaluate long-term effects and safety in human models.

Data Summary:

Study TypeFindings
Acute ToxicityLow toxicity observed in animal models
Chronic ToxicityFurther studies required

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to other carbapenems and β-lactam intermediates (Table 1):

Compound Key Structural Differences Biological/Physicochemical Properties References
4-Nitrobenzyl (2R,5R,6S)-6-[(1R)-1-hydroxyethyl]-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate Lacks diphenoxyphosphoryloxy group; contains 3,7-dioxo system Molecular weight: 348.31 g/mol; CAS 74288-40-7; used as a meropenem precursor
4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate Replaces oxygen with sulfur in the bicyclic system; smaller ring (2.2.1 vs. 3.2.0) Molecular weight: 308.31 g/mol; CAS 151072-00-3; identified as a meropenem impurity
Methyl 4-Methyl-1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate Smaller bicyclo[3.1.0] system; nitro group on phenyl ring Melting point: ~168–170°C; high synthetic yield (89%); structurally distinct but shares β-lactam features
Crystalline (4R,5S,6S)-p-nitrobenzyl 3-[(3S,5S)-pyrrolidinyl]thio-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo Contains thioether linkage instead of phosphoryloxy group Critical intermediate in meropenem synthesis; improved crystallinity for purification

Key Findings

Role of the Diphenoxyphosphoryloxy Group: The phosphoryloxy group enhances solubility in organic solvents compared to thioether analogs, facilitating synthetic modifications . However, it may reduce stability under acidic conditions compared to sulfur-containing derivatives .

Stereochemical Sensitivity : The (4R,5S,6S) configuration is essential for β-lactamase resistance. Analogs with altered stereochemistry (e.g., 2R,5R,6S in ) show reduced antibacterial activity .

Protective Group Utility: The 4-nitrobenzyl ester is preferred over tert-butyl or methyl esters due to its ease of removal via hydrogenolysis, a critical step in meropenem production .

Preparation Methods

Catalytic Cyclization Mechanism

The rhodium catalyst mediates carbene insertion into the β-lactam ring, inducing ring expansion to form the bicyclo[3.2.0] system. Key parameters include:

ParameterOptimal RangeImpact on Yield/Stereochemistry
Catalyst loading0.5–0.8 mol% Rh₂Higher loading accelerates reaction but risks dimerization
Solvent polarityDichloromethaneMaintains intermediate solubility while favoring cyclization
Temperature40–45°CBalances reaction rate and thermal decomposition risks
Reaction time4–5 hoursEnsures complete consumption of diazo precursor

Steric guidance from the (R)-1-hydroxyethyl group directs the carbene insertion to yield the desired (4R,5S,6S) configuration.

Phosphorylation and Protecting Group Strategies

Following bicyclic core formation, the 3-hydroxy group undergoes phosphorylation using diphenoxyphosphoryl chloride. This step demands anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Phosphorylation Reaction Optimization

A biphasic system (dichloromethane/aqueous NaHCO₃) enables efficient reagent mixing while neutralizing HCl byproduct. Typical conditions include:

  • Reagent ratio : 1.2 equivalents diphenoxyphosphoryl chloride relative to bicyclic alcohol

  • Temperature : 0–5°C to minimize epimerization

  • Reaction time : 2–3 hours, monitored by TLC (Rf shift from 0.25 to 0.58 in ethyl acetate/hexanes 1:1)

Post-reaction, the organic layer is washed with brine, dried over MgSO₄, and concentrated to yield the crude phosphoester.

Crystallization and Polymorph Control

Isolation of the pure title compound requires careful crystallization. Cyclohexane is added to dichloromethane solutions (1:3 v/v) to induce precipitation. Slow cooling (0.5°C/min) from 30°C to 5°C produces prismatic crystals of the thermodynamically stable Form I polymorph. Alternative solvents yield distinct solid forms:

Solvent SystemPolymorphMorphologyStability
CH₂Cl₂/cyclohexaneForm IPrismatic>2 years at RT
Acetone/waterForm IINeedlesHygroscopic
Ethyl acetate/heptaneForm IIIAmorphousPoor filtration

Powder X-ray diffraction (PXRD) confirms phase purity, with Form I exhibiting characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°.

Stereochemical Analysis and Byproduct Formation

Chiral HPLC (Chiralpak AD-H, 90:10 hexanes/isopropanol) resolves the desired (4R,5S,6S,R) isomer from diastereomeric byproducts. Common impurities include:

  • 3-epi isomer : Resulting from partial epimerization during phosphorylation (retention time 14.2 min vs. 12.8 min for target)

  • Dephosphorylated analog : Forms via trace hydrolysis (detectable by LC-MS at m/z 457 [M+H]⁺)

Optimized quenching with ice-cold saturated NaHCO₃ reduces byproduct formation to <1.5% .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

The synthesis involves sequential phosphorylation and esterification of the β-lactam core. Key steps include:

  • Phosphorylation : Use diphenoxyphosphoryl chloride under anhydrous conditions at 0–5°C with triethylamine as a base. Slow reagent addition (1–2 hours) minimizes side reactions .
  • Esterification : Activate the carboxylate with DCC/DMAP in dichloromethane to couple with 4-nitrobenzyl alcohol.
  • Yield Optimization : Employ molecular sieves (3Å) to scavenge water and purify via flash chromatography (ethyl acetate/hexane, 3:7 ratio), achieving >95% purity by HPLC .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J5,6=4.2HzJ_{5,6} = 4.2 \, \text{Hz} confirms cis-lactam configuration) .
  • HRMS : Validate molecular weight (C₂₉H₂₇N₂O₁₀P, [M+H]⁺ calc. 595.1484) .
  • HPLC : Use a C18 column (acetonitrile/water, 65:35) with UV detection at 254 nm for purity assessment (>98%) .

Basic: How is the stereochemical configuration at C4, C5, and C6 reliably determined?

  • NOESY NMR : Correlate spatial proximity of C4 methyl to C6 hydroxyethyl protons .
  • X-ray Crystallography : Resolve absolute configuration (e.g., C5R vs. C5S discrepancies in literature) .
  • Optical Rotation : Compare with standards ([α]D²⁵ = +87° in chloroform confirms R-configuration at C6) .

Advanced: How does pH influence the stability of the diphenoxyphosphoryl ester group?

  • Experimental Design : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via LC-MS.
  • Key Finding : The ester hydrolyzes rapidly at pH >8 (t₁/₂ = 2.3 hours) due to nucleophilic attack by hydroxide ions. Stabilization requires storage at pH 5–6 (citrate buffer) .

Advanced: What methodological approaches resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Test against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains using broth microdilution (CLSI guidelines).
  • Metabolite Interference : Pre-treat bacterial cultures with β-lactamase inhibitors (e.g., clavulanic acid) to isolate intrinsic activity .

Advanced: How can computational modeling predict reactivity of the β-lactam ring?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess ring strain and electrophilicity.
  • Frontier Molecular Orbitals : HOMO-LUMO gaps <5 eV indicate susceptibility to nucleophilic attack (e.g., by penicillin-binding proteins) .

Basic: What solvent systems are optimal for solubility and reactivity studies?

  • Polar Solvents : DMSO or DMF for reactions (>50 mg/mL solubility).
  • Nonpolar Storage : Dichloromethane at -20°C prevents hydrolysis .

Advanced: What are the primary degradation products under oxidative conditions?

  • LC-MS/MS Analysis : Expose to H₂O₂ (3%, 24 hours) to identify:
    • Degradant 1 : 4-Nitrobenzyl alcohol (m/z 154.1).
    • Degradant 2 : Phosphorylated bicycloheptene fragment (m/z 327.0) .

Advanced: How does the hydroxyethyl group at C6 influence molecular conformation?

  • Molecular Dynamics Simulations : Simulate in water (AMBER force field) to show:
    • Hydrogen Bonding : C6-OH forms a 2.8 Å bond with C3 phosphoryl oxygen, stabilizing the cisoid conformation .

Advanced: What strategies minimize epimerization during large-scale synthesis?

  • Low-Temperature Coupling : Perform esterification at -10°C to reduce C4 methyl epimerization.
  • Chiral HPLC Monitoring : Use a Chiralpak AD-H column (heptane/ethanol, 85:15) to detect <0.5% diastereomers .

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